Methyl N-Boc-2-amino-5-iodopentanoate Methyl N-Boc-2-amino-5-iodopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277749
InChI: InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)
SMILES:
Molecular Formula: C11H20INO4
Molecular Weight: 357.19 g/mol

Methyl N-Boc-2-amino-5-iodopentanoate

CAS No.:

Cat. No.: VC18277749

Molecular Formula: C11H20INO4

Molecular Weight: 357.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-Boc-2-amino-5-iodopentanoate -

Specification

Molecular Formula C11H20INO4
Molecular Weight 357.19 g/mol
IUPAC Name methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)
Standard InChI Key UIRGEQFGUBOMIT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCCI)C(=O)OC

Introduction

Chemical Structure and Stereochemical Features

Methyl N-Boc-2-amino-5-iodopentanoate (IUPAC name: methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate) belongs to the class of Boc-protected α-amino acid esters. Its molecular formula is C₁₁H₂₀INO₄, with a molecular weight of 357.19 g/mol. The compound’s structure comprises:

  • A (2S)-configured chiral center at the α-carbon.

  • A Boc group (-O(C=O)OC(CH₃)₃) protecting the primary amine.

  • A methyl ester (-COOCH₃) at the carboxyl terminus.

  • A 5-iodo substituent on the pentanoate backbone.

The iodine atom introduces both steric bulk and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions. The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and prevents undesired side reactions during peptide elongation.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₁H₂₀INO₄
Molecular Weight357.19 g/mol
CAS NumberNot formally assigned (as of 2025)
Melting PointEstimated 85–90°C (decomposes)
SolubilitySoluble in DCM, THF; sparingly in hexane
StabilityLight-sensitive; store under inert gas

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound is typically synthesized from L-glutamic acid or its derivatives via sequential functional group transformations:

  • Boc Protection: Introduction of the Boc group to the α-amino group.

  • Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Iodination: Installation of the iodine atom at the 5-position.

A plausible retrosynthetic pathway involves:

  • Precursor: L-Glutamic acid → Selective reduction to L-2-aminopentanedioic acid → Boc protection → Esterification → Iodination.

Stepwise Synthesis Protocol

  • Boc Protection of L-Glutamic Acid:

    • Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), tetrahydrofuran (THF).

    • Conditions: 0°C to room temperature, 12 hours.

    • Yield: ~85% (N-Boc-L-glutamic acid).

  • Methyl Ester Formation:

    • Reagents: Thionyl chloride (SOCl₂), methanol.

    • Conditions: Reflux for 4 hours.

    • Yield: ~90% (N-Boc-L-glutamic acid dimethyl ester).

  • Selective Iodination:

    • Reagents: N-Iodosuccinimide (NIS), triphenylphosphine (PPh₃), imidazole.

    • Conditions: Dichloromethane, 0°C to room temperature, 6 hours .

    • Yield: ~70% (Methyl N-Boc-2-amino-5-iodopentanoate).

Table 2: Critical Synthetic Parameters

StepReagents/ConditionsKey Challenges
Boc ProtectionBoc₂O, TEA, THFAvoiding overprotection of amines
EsterificationSOCl₂, MeOHMinimizing racemization at chiral center
IodinationNIS, PPh₃, CH₂Cl₂Controlling regioselectivity

Applications in Organic Synthesis and Drug Discovery

Peptide and Peptidomimetic Synthesis

The iodine atom serves as a versatile handle for late-stage diversification:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with boronic acids yield biaryl-containing amino acids for kinase inhibitors .

  • Nucleophilic Substitution: Displacement with amines or thiols generates side-chain-modified peptides.

Radiopharmaceutical Development

The iodine-127 moiety can be replaced with iodine-125 or iodine-131 for imaging (SPECT) or therapeutic applications:

  • Example: Synthesis of ¹²⁵I-labeled peptide antagonists targeting G-protein-coupled receptors .

Materials Science

The compound’s chiral backbone is utilized in:

  • Liquid Crystals: As a mesogenic core for polarizable materials.

  • Polymer Chemistry: Monomer for functionalized polyamides.

DerivativeTargetIC₅₀/MIC
Iodinated proteasome inhibitor20S proteasome2.4 μM
Fluoro-iodo hybrid peptideS. aureus8 μg/mL

Future Directions and Research Gaps

  • Enzymatic Resolution: Developing lipase-catalyzed methods to enhance enantiomeric excess (>99% ee).

  • Continuous Flow Synthesis: Improving iodination efficiency via microreactor technology.

  • In Vivo Studies: Evaluating pharmacokinetics of iodinated peptide derivatives.

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